molecular formula C24H27N7O7S B607907 PARP14 inhibitor H10 CAS No. 2084811-68-5

PARP14 inhibitor H10

Cat. No.: B607907
CAS No.: 2084811-68-5
M. Wt: 557.58
InChI Key: MUOMSHSMJCWQFH-UHFFFAOYSA-N
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Description

The compound “H10” refers to a class of compounds with the molecular formula C4H10, commonly known as butane. Butane is a saturated hydrocarbon containing four carbon atoms and ten hydrogen atoms. It is a colorless, odorless gas at room temperature and is primarily used as a fuel and a feedstock in the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane can be synthesized through various methods, including:

    Hydrogenation of Butenes: Butane is produced by the catalytic hydrogenation of butenes (C4H8) in the presence of a metal catalyst such as nickel or platinum.

    Cracking of Petroleum: Butane is obtained as a byproduct during the catalytic cracking of petroleum fractions in refineries.

Industrial Production Methods

Industrially, butane is primarily produced from natural gas and petroleum refineries. It is separated from other hydrocarbons through fractional distillation and stored under pressure as a liquid .

Chemical Reactions Analysis

Types of Reactions

Butane undergoes several types of chemical reactions, including:

    Combustion: Butane reacts with oxygen to produce carbon dioxide and water. This exothermic reaction is commonly used in heating appliances and engines. [ 2C4H10 + 13O2 \rightarrow 8CO2 + 10H2O ]

    Halogenation: Butane reacts with halogens such as chlorine or bromine to form halogenated butanes. For example, the reaction with chlorine produces butyl chloride and hydrogen chloride. [ C4H10 + Cl2 \rightarrow C4H9Cl + HCl ]

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.

Major Products Formed

Scientific Research Applications

Tumor Microenvironment Modulation

Research indicates that H10 can alter the tumor microenvironment by decreasing protumor macrophage gene expression. This modulation is significant as it may enhance anti-tumor immunity while reducing pro-tumorigenic signals .

Synergistic Effects with Other Treatments

In studies involving various cancer cell lines, H10 demonstrated synergistic effects when combined with traditional chemotherapeutic agents. For instance, it was observed that H10 could enhance the efficacy of existing treatments by targeting cancer cell survival mechanisms that rely on PARP14 activity .

Neuroinflammation

H10 has been studied for its role in neuroinflammation following ischemic events such as stroke. In experimental models, administration of H10 exacerbated post-stroke inflammatory activation in the peri-infarct cortex, leading to increased levels of pro-inflammatory cytokines like TNF-α and IL-1β . This suggests that while H10 can inhibit PARP14, its effects on inflammation must be carefully evaluated in therapeutic contexts.

Asthma and Allergic Responses

PARP14 is implicated in allergic airway diseases through its regulatory effects on T helper cell differentiation. Inhibiting PARP14 with H10 may provide a new therapeutic avenue for treating conditions such as asthma by modulating immune responses associated with IL-4 signaling pathways .

Case Studies

Study Findings Implications
Study on Stroke ModelH10 treatment increased brain infarct volume and worsened functional impairment post-stroke .Indicates potential risks associated with PARP14 inhibition in neuroinflammatory conditions.
Cancer Cell Line StudiesH10 reduced protumor macrophage gene expression and enhanced anti-tumor immune responses .Supports the use of H10 in cancer therapies aimed at modifying tumor microenvironments.
Allergic Airway Disease ModelGenetic depletion of PARP14 led to decreased IgE levels and lung inflammation .Suggests that PARP14 inhibitors like H10 could be beneficial in treating allergic diseases.

Mechanism of Action

Butane exerts its effects primarily through combustion, where it reacts with oxygen to release energy in the form of heat. This energy is harnessed in various applications, such as heating and cooking. In halogenation reactions, butane undergoes substitution reactions where hydrogen atoms are replaced by halogen atoms, resulting in the formation of halogenated butanes .

Comparison with Similar Compounds

Similar Compounds

    Propane (C3H8): A three-carbon alkane used as a fuel and a refrigerant.

    Pentane (C5H12): A five-carbon alkane used as a solvent and in the production of polystyrene foam.

Uniqueness of Butane

Butane’s unique properties, such as its low boiling point and clean combustion, make it a versatile and valuable compound in various scientific and industrial applications.

Biological Activity

PARP14, a member of the poly(ADP-ribose) polymerase family, plays a crucial role in various cellular processes, including DNA repair, cell signaling, and inflammation. The compound H10 has emerged as a potent inhibitor of PARP14, with significant implications for cancer therapy and neuroinflammatory conditions. This article explores the biological activity of H10, detailing its mechanism of action, selectivity, and effects on cellular processes.

H10 is characterized by its ability to inhibit PARP14 with an IC50 of approximately 490 nM. It demonstrates a 24-fold selectivity over PARP1 and an 18-fold selectivity over TNKS1 , making it one of the most selective inhibitors available for PARP14 . The compound binds to both the nicotinamide and adenine sites within the catalytic domain of PARP14, functioning as a bidentate inhibitor .

Induction of Apoptosis

In vitro studies have shown that H10 induces apoptosis in various cancer cell lines, including HepG2 (liver cancer) and RPMI-8226 (multiple myeloma) . This apoptotic effect is attributed to the inhibition of PARP14's catalytic activity, which is critical for cellular survival under stress conditions.

Impact on Microglial Activation

Recent research indicates that H10 exacerbates microglial activation in post-stroke models. In experiments involving mice subjected to photothrombotic stroke (PT), administration of H10 led to increased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the peri-infarct area . This suggests that PARP14 inhibition may facilitate neuroinflammation following ischemic events.

Study 1: Cancer Cell Lines

In a study examining the effects of H10 on HepG2 and RPMI-8226 cells, researchers observed significant apoptosis induction. The results indicated that H10 effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.

Study 2: Post-Stroke Inflammation

Another investigation focused on the role of H10 in microglial activation post-stroke. Mice treated with H10 exhibited worsened functional impairment and increased brain infarct volume compared to control groups. Immunostaining revealed enhanced microglial activation characterized by increased intensity and size of AIF1/Iba-1 positive cells .

Data Summary

Parameter H10
IC50 490 nM
Selectivity (PARP14/PARP1) 24-fold
Selectivity (PARP14/TNKS1) 18-fold
Induced Cell Lines HepG2, RPMI-8226
Effects on Microglia Increased activation
Key Cytokines Elevated TNF-α, IL-1β, IL-6

Research Findings

The findings regarding H10's biological activity underscore its potential as both a therapeutic agent in oncology and a modulator of inflammatory responses in neurological conditions. However, further studies are necessary to fully elucidate its effects across different cell types and conditions.

Q & A

Basic Research Questions

Q. How does PARP14 inhibitor H10 achieve selectivity over other PARP family members, and what experimental methods validate its specificity?

this compound exhibits >20-fold selectivity for PARP14 over PARP1 (IC50 = 490 nM vs. PARP1) . This selectivity was confirmed via small-molecule microarray screening of >1,000 bidentate inhibitors, followed by co-crystallization studies showing H10 binding to both the nicotinamide and adenine subsites of PARP13. Structural analysis revealed critical interactions in the adenine subsite that differentiate PARP14 from other PARPs . Competitive inhibition assays using fluorescein-NAD+ (a NAD<sup>+</sup> analog) further validated H10's mechanism as a NAD<sup>+</sup>-competitive inhibitor .

Q. What experimental considerations are critical when designing in vitro studies with this compound?

Key factors include:

  • Concentration range : H10’s IC50 for PARP14 is 490 nM, but higher doses (e.g., 10 μM) are often used in clonogenic survival assays to observe phenotypic effects .
  • Cell type : H10 induces caspase-3/7-mediated apoptosis in tumor cells but shows variable efficacy depending on PARP14 expression levels and genetic background (e.g., BRCA1/2 deficiency enhances sensitivity) .
  • Treatment duration : Chronic IFNγ pre-treatment (48 hours) is required to observe STAT1 pathway modulation in immune-evasive tumor models .

Q. How does H10 modulate DNA damage response pathways, and what functional assays are used to assess this?

H10 inhibits PARP14’s mono-ADP-ribosylation (MARylation) activity, which disrupts replication fork stability in BRCA1/2-deficient cells by impairing MRE11-mediated resection. This sensitizes cells to ATR-CHK1 pathway inhibitors, a synthetic lethal interaction . Functional assays include:

  • Clonogenic survival assays to measure cisplatin resistance in HeLa-BRCA2KO cells .
  • Immunofluorescence for RAD51 foci persistence, indicating defective homologous recombination .
  • Western blotting for phospho-STAT1, PARP14, and caspase-3/7 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PARP14 roles—such as pro-survival vs. pro-apoptotic effects—when using H10?

Discrepancies arise from context-dependent PARP14 functions:

  • Pro-survival : PARP14 promotes replication fork stability in BRCA-deficient cells via MRE11 regulation. H10 inhibition here increases genomic instability .
  • Pro-apoptotic : In IFNγ-primed tumors, H10 enhances STAT1 signaling, increasing immunogenicity and T-cell infiltration. This duality necessitates careful experimental controls:
    • Compare PARP14 expression levels (e.g., qPCR/Western blot) across cell lines.
    • Use genetic knockdown (shRNA) alongside H10 treatment to isolate catalytic vs. scaffolding roles .

Q. What methodologies identify synthetic lethal interactions between PARP14 inhibition (H10) and other pathways?

CRISPR screens have identified ATR-CHK1 as synthetically lethal with PARP14 loss. To validate:

  • Combine H10 with ATR inhibitors (e.g., AZD6738) and assess replication stress via DNA fiber assays (measure replication fork speed) .
  • Use RNA-seq/GSEA to identify co-enriched pathways (e.g., IFNγ signaling, oxidative phosphorylation) in H10-treated vs. control cells .

Q. How does H10 influence the tumor immune microenvironment, and what models best capture this?

H10 enhances IFNγ-driven STAT1 activation, upregulating PD-L1, MHC-I, and chemokines (e.g., CXCL10), which promote T-cell infiltration . However, in relapsed tumors, H10 fails to sustain T-cell function due to exhaustion. To study this:

  • Use syngeneic mouse models (e.g., MC38 or YUMM2.1 tumors) treated with α-PD-1 + H10 .
  • Perform multiplexed IHC for CD8<sup>+</sup> T cells, PD-L1, and granzyme B to quantify immune activation .

Q. What structural insights guide the optimization of H10 derivatives for improved potency?

Co-crystal structures of H10 bound to PARP14 (PDB: 5W6X) reveal:

  • A hydrophobic pocket in the adenine subsite critical for selectivity.
  • Hydrogen bonding with Tyr1620 stabilizes the inhibitor-enzyme complex .
    Structure-activity relationship (SAR) studies suggest adding electron-withdrawing groups to the quinazolinone core enhances PARP14 affinity while reducing off-target effects .

Q. Methodological Resources

Key Assays and Reagents

Assay Application Reference
Fluorescein-NAD<sup>+</sup>Quantify MARylation activity in vitro
Clonogenic survivalMeasure cisplatin resistance in BRCA2KO cells
RNA-seq/GSEAIdentify PARP14i-induced immune signatures
DNA fiber assayAssess replication fork stability

Properties

IUPAC Name

3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMSHSMJCWQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

PARP14 inhibitor H10
PARP14 inhibitor H10
PARP14 inhibitor H10
PARP14 inhibitor H10

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